molecular formula C24H19FN2O3S B2725329 4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-38-5

4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2725329
CAS RN: 864976-38-5
M. Wt: 434.49
InChI Key: MWTGISDWUJAMSZ-LCUIJRPUSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” can be analyzed using techniques such as 1H and 13C NMR and mass spectra .

Scientific Research Applications

Microwave Induced Synthesis of Fluorobenzamides

Compounds similar to the specified chemical structure have been synthesized using microwave methods. These compounds show promising antimicrobial properties against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Histone Deacetylase 6 Inhibitors

Related compounds, particularly those with a benzoyl group, have been found to act as selective inhibitors of histone deacetylase 6 (HDAC6). These inhibitors can reduce the phosphorylation and aggregation of tau proteins, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Lee et al., 2018).

Structural Characterization and Supramolecular Aggregation

Structurally similar compounds have been characterized to understand their molecular conformations and modes of supramolecular aggregation. This research is crucial for designing compounds with specific physical and chemical properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Liquid Crystal Synthesis

Benzothiazole core compounds, akin to the specified chemical, have been used in the synthesis of liquid crystals. These materials find applications in displays and other optical technologies (Ha et al., 2010).

Synthesis of Nucleoside Analogs

Similar benzamide-based compounds have been synthesized as nucleoside analogs. These analogs could have potential applications in medicinal chemistry and drug development (Iwakawa, Pinto, & Szarek, 1978).

Crystal Structure Analysis

Structural analysis of related compounds can provide insights into the significance of strong and weak hydrogen bonds in crystal packing. This information is vital for designing compounds with desired physical and chemical properties (Dey et al., 2021).

properties

IUPAC Name

4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-30-14-13-27-20-12-11-19(25)15-21(20)31-24(27)26-23(29)18-9-7-17(8-10-18)22(28)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTGISDWUJAMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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